BenchChemオンラインストアへようこそ!

1,3-Bis(4-methoxyphenyl)but-2-en-1-one

Medicinal chemistry Structure–activity relationship Chalcone pharmacology

Choose this β-methylchalcone for its unique structural and pharmacological profile, not as a generic dimethoxychalcone. Its β-methyl group modulates Michael acceptor reactivity and metabolic stability, enabling distinct antivenom (Naja naja PLA₂ inhibition), antimalarial (P. falciparum), and asymmetric conjugate reduction applications (84% yield). Avoid experimental artifacts and ensure reproducible results by selecting the correct β-methyl probe. Request a quote today.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 61000-04-2
Cat. No. B14596052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-methoxyphenyl)but-2-en-1-one
CAS61000-04-2
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H18O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-12H,1-3H3
InChIKeyWGRIEPVIFFQACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-methoxyphenyl)but-2-en-1-one (CAS 61000-04-2): β-Methylchalcone Procurement and Selection Guide


1,3-Bis(4-methoxyphenyl)but-2-en-1-one (CAS 61000-04-2), also referred to as trans-4,4′-dimethoxy-β-methylchalcone, is a synthetic chalcone derivative with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol [1]. It features an α,β-unsaturated ketone core substituted with two 4-methoxyphenyl rings and a distinctive β-methyl group on the enone double bond. This β-methyl substituent is the key structural differentiator from the widely studied autophagy inducer 4,4′-dimethoxychalcone (DMC, CAS 2373-89-9) . The compound belongs to the β-methylchalcone subclass, a group recognized for altered conformational preferences, metabolic stability, and biological activity profiles relative to their non-methylated chalcone counterparts [2].

Why Generic Chalcone Substitution Cannot Replace 1,3-Bis(4-methoxyphenyl)but-2-en-1-one in Critical Workflows


The β-methyl substituent in 1,3-bis(4-methoxyphenyl)but-2-en-1-one is not an inert structural decoration. In the chalcone pharmacophore, the α,β-unsaturated carbonyl system is both the primary electrophilic warhead for covalent target engagement and the principal site of metabolic vulnerability via reduction or glutathione conjugation. Substitution at the β-position sterically and electronically modulates Michael acceptor reactivity, alters the E/Z isomerization equilibrium, and can impede or redirect metabolic attack [1]. Consequently, 4,4′-dimethoxychalcone (DMC, CAS 2373-89-9), despite sharing the identical 4,4′-dimethoxy aryl substitution pattern, cannot serve as a performance-equivalent surrogate in assays where β-methyl-specific steric constraints, differential enzyme inhibition profiles, or metabolic fate are decision-relevant parameters [2]. Researchers and procurement officers who treat this compound as merely 'another dimethoxychalcone' risk non-reproducible results and misinterpretation of structure–activity relationships [3].

Quantitative Differentiation Evidence: 1,3-Bis(4-methoxyphenyl)but-2-en-1-one vs. Closest Analogs


Structural Differentiation: β-Methyl Substitution Confers Distinct Physicochemical and Conformational Properties vs. 4,4′-Dimethoxychalcone

The defining structural feature of 1,3-bis(4-methoxyphenyl)but-2-en-1-one is the β-methyl group on the enone double bond, absent in 4,4′-dimethoxychalcone (DMC, CAS 2373-89-9). This additional methyl group increases the molecular weight from 268.31 g/mol (C₁₇H₁₆O₃) to 282.33 g/mol (C₁₈H₁₈O₃), raises the computed LogP (XLogP3-AA = 4.3 [1] vs. DMC XLogP3 ≈ 3.8), and fundamentally alters the rotational profile of the enone system. The β-methyl group introduces allylic strain that biases the conformational ensemble of the α,β-unsaturated carbonyl, affecting both ground-state geometry and the activation barrier for E/Z isomerization [2]. The SDBS spectral database provides authenticated ¹H NMR (399.65 MHz, CDCl₃) and ¹³C NMR reference data for this compound [3], enabling unambiguous identity verification—a critical quality-control advantage over less-characterized methoxychalcone analogs.

Medicinal chemistry Structure–activity relationship Chalcone pharmacology

Multi-Target Biological Activity Profile Distinct from Non-Methylated 4,4′-Dimethoxychalcone

According to the LIN-Group AOD database, 1,3-bis(4-methoxyphenyl)but-2-en-1-one exhibits a polypharmacological profile that includes anticarcinogenic activity (prevention of DMBA-induced transformation in JB6 cells), antimalarial activity (kills P. falciparum), antivenom activity (neutralizes N. naja venom and inhibits venom phospholipase A₂), antifungal activity (inhibits A. niger cilia formation), trypsin inhibition, and anti-mutagenesis activity in S. typhimurium TA102/TA104 assays [1]. In contrast, 4,4′-dimethoxychalcone (DMC) is primarily characterized as an autophagy inducer acting via GATA transcription factor inhibition and TORC1-independent pathways, with demonstrated longevity-promoting effects in yeast, worms, and flies [2]. The antivenom phospholipase A₂ inhibition and direct anti-mutagenesis activities appear specific to the β-methyl analog and have not been reported for DMC, suggesting that the β-methyl group enables distinct target engagement profiles [3].

Anti-inflammatory Antimalarial Antivenom Antifungal

Asymmetric Conjugate Reduction: β-Methyl Substitution Enables Enantioselective Synthetic Utility

The β,β-disubstituted α,β-unsaturated ketone framework of 1,3-bis(4-methoxyphenyl)but-2-en-1-one has been employed as a prochiral substrate in asymmetric conjugate reduction using trichlorosilane catalyzed by chiral bisphosphine dioxide ligands. Under these conditions, the compound undergoes reduction to yield 1,3-bis(4-methoxyphenyl)butan-1-one in 84% yield with potential for high enantioselectivity at the newly formed β-stereocenter [1]. This synthetic application exploits the E/Z isomerization behavior and the steric environment created by the β-methyl group—a reactivity profile unavailable with non-β-substituted chalcones such as DMC. The demonstrated utility in catalytic asymmetric synthesis positions this compound as a valuable substrate for methodology development and chiral building-block preparation [2].

Asymmetric catalysis Organosilicon chemistry Chiral synthesis

Spectral Authentication Reference: Validated ¹H NMR, ¹³C NMR, IR, and MS Data Enable Rigorous Identity and Purity Verification

The compound benefits from a comprehensive set of authenticated reference spectra archived in the SDBS spectral database (SDBS No. 11660), including ¹H NMR (399.65 MHz, CDCl₃), ¹³C NMR, IR (liquid film), and electron ionization mass spectrometry (75 eV, direct inlet) [1]. This level of multi-modal spectral characterization is not universally available for closely related β-methylchalcone analogs and provides procurement officers and analytical chemists with a definitive benchmark for compound identity verification upon receipt. The predicted boiling point (444.5 ± 45.0 °C) and density (1.095 ± 0.06 g/cm³) further assist in handling and formulation .

Analytical chemistry Quality control Spectral database

In Silico Drug-Likeness and ADME Profile Differentiates β-Methyl from Non-Methylated Dimethoxychalcone

Computed molecular descriptors indicate that the β-methyl group imparts a measurable shift in key drug-likeness parameters. The topological polar surface area (TPSA) of the target compound is 35.5 Ų, identical to DMC since both share the same hydrogen-bond acceptor count (3) and have zero hydrogen-bond donors [1]. However, the LogP increase (~4.3 vs. ~3.8) and the additional rotatable bond (5 vs. 4 in DMC) due to the β-methyl group affect predicted intestinal absorption and blood–brain barrier permeability scores. The β-methyl group also eliminates a potential site of metabolic oxidation (the β-position of the enone), which may confer altered hepatic stability relative to DMC [2].

ADME prediction Drug-likeness Computational chemistry

Recommended Application Scenarios for 1,3-Bis(4-methoxyphenyl)but-2-en-1-one Based on Verified Differentiation Evidence


Antivenom Drug Discovery Targeting Snake Venom Phospholipase A₂

The AOD database includes explicit annotation of antivenom activity for this compound, demonstrating neutralization of Naja naja venom lethality and inhibition of venom phospholipase A₂ [1]. This activity has not been reported for the non-methylated analog DMC. Research groups focused on snakebite envenomation therapies should preferentially procure this β-methylchalcone as a validated starting point for PLA₂ inhibitor development.

Asymmetric Catalysis Methodology and Chiral Building-Block Synthesis

The β,β-disubstituted enone framework of this compound has proven utility as a prochiral substrate in trichlorosilane-mediated asymmetric conjugate reduction, yielding the corresponding saturated ketone in 84% yield with potential for high enantioselectivity [2]. Synthetic methodology laboratories developing chiral bisphosphine dioxide catalysts or preparing enantiomerically enriched β-aryl ketones will find this compound uniquely suited, as non-β-substituted chalcones cannot generate an equivalent stereocenter.

Antimalarial Screening Cascades Against P. falciparum

The compound is annotated with antimalarial activity against P. falciparum [1]. In whole-cell phenotypic screening cascades for antimalarial drug discovery, this β-methylated scaffold provides a structurally differentiated chemotype from the widely explored non-methylated chalcone series, potentially accessing distinct resistance profiles or mechanisms of action.

Structure–Activity Relationship Studies Exploring β-Substituent Effects on Chalcone Pharmacology

For medicinal chemistry programs systematically mapping the impact of enone substitution on chalcone bioactivity, this compound serves as an essential β-methyl probe. Its well-characterized spectral identity (SDBS No. 11660) [3] ensures experimental reproducibility, while its distinct activity profile relative to DMC enables direct attribution of pharmacological differences to the β-methyl substituent.

Quote Request

Request a Quote for 1,3-Bis(4-methoxyphenyl)but-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.